N-(2-Iodophenyl)-N-methyl-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an iodophenyl group and a carboxamide functional group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-iodoaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodophenyl)-N-methylbenzamide: Similar structure but lacks the benzodioxole ring.
N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-amine: Contains an amine group instead of a carboxamide group.
Uniqueness
N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the iodophenyl and benzodioxole moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
138883-35-9 |
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Molecular Formula |
C15H12INO3 |
Molecular Weight |
381.16 g/mol |
IUPAC Name |
N-(2-iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12INO3/c1-17(12-5-3-2-4-11(12)16)15(18)10-6-7-13-14(8-10)20-9-19-13/h2-8H,9H2,1H3 |
InChI Key |
XQTUARBNZVKMIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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